molecular formula C17H17NOS B14433615 Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- CAS No. 77711-73-0

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)-

Cat. No.: B14433615
CAS No.: 77711-73-0
M. Wt: 283.4 g/mol
InChI Key: YHIJAOKUOVZSMU-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxamide group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- typically involves multiple steps, starting with the formation of the cyclopropane ring One common method is the reaction of a suitable alkene with a carbene precursor under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide, N-methyl: A simpler analog without the phenylthio group.

    Cyclopropanecarboxamide, N-2-methylpropyl: Another analog with a different substituent on the amide nitrogen.

Uniqueness

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

77711-73-0

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

N-methyl-N-(4-phenylsulfanylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C17H17NOS/c1-18(17(19)13-7-8-13)14-9-11-16(12-10-14)20-15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3

InChI Key

YHIJAOKUOVZSMU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)C3CC3

Origin of Product

United States

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